Quinoline alkaloid
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Overview
Description
Quinoline alkaloids are naturally occurring chemical compounds derived from quinoline, a heterocyclic aromatic organic compound. These alkaloids are found in various plants, microorganisms, and animals. They are known for their diverse biological activities, including antiseptic, convulsive, and antineoplastic effects . Some well-known quinoline alkaloids include quinine, quinidine, cinchonine, and cinchonidine, which are primarily found in the bark of the Cinchona tree .
Preparation Methods
Synthetic Routes and Reaction Conditions: Several classical methods are used for the synthesis of quinoline and its derivatives:
Skraup Synthesis: This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a carbonyl compound.
Doebner-Miller Reaction: This method uses aniline and α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline alkaloids often involves the extraction from natural sources, such as the bark of the Cinchona tree. The extraction process includes steps like direct crystallization, precipitation as insoluble salts, and extraction with polar solvents .
Types of Reactions:
Oxidation: Quinoline can undergo oxidation to form quinoline N-oxide.
Reduction: Reduction of quinoline can yield 1,2,3,4-tetrahydroquinoline.
Substitution: Quinoline can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.
Major Products:
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-tetrahydroquinoline.
Substitution: 2-nitroquinoline and 2-sulfoquinoline.
Scientific Research Applications
Quinoline alkaloids have a wide range of applications in scientific research:
Chemistry: Used as scaffolds in the synthesis of various organic compounds.
Biology: Studied for their role in biological processes and interactions.
Medicine: Quinoline alkaloids like quinine and quinidine are used as antimalarial and antiarrhythmic agents.
Industry: Employed in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
Quinoline alkaloids can be compared with other similar compounds like isoquinoline alkaloids and acridine alkaloids:
Isoquinoline Alkaloids: These have a similar structure but differ in the position of the nitrogen atom in the ring.
Acridine Alkaloids: These contain an additional benzene ring fused to the quinoline structure.
Uniqueness: Quinoline alkaloids are unique due to their diverse biological activities and their presence in both natural and synthetic forms. Their ability to act as scaffolds for drug development makes them invaluable in medicinal chemistry .
Comparison with Similar Compounds
- Isoquinoline alkaloids (e.g., papaverine, berberine)
- Acridine alkaloids (e.g., acridine orange)
- Furoquinoline alkaloids (e.g., dictamnine)
- Pyranoquinoline alkaloids (e.g., skimmianine)
Biological Activity
Quinoline alkaloids are a diverse group of naturally occurring compounds primarily derived from plants. They exhibit a wide range of biological activities, making them significant in pharmacology and therapeutic applications. This article provides a comprehensive overview of the biological activities associated with quinoline alkaloids, supported by data tables, case studies, and detailed research findings.
Overview of Quinoline Alkaloids
Quinoline alkaloids are characterized by their bicyclic structure, which includes a quinoline moiety. Prominent examples include quinine and camptothecin , both of which have historical significance in medicine. Quinine is well-known for its antimalarial properties, while camptothecin has been pivotal in cancer treatment due to its ability to inhibit DNA topoisomerase I.
Biological Activities
The biological activities of quinoline alkaloids can be categorized into several key areas:
- Anticancer Activity : Camptothecin and its derivatives are extensively studied for their anticancer effects. They demonstrate efficacy against various cancer types, including lung, colon, and breast cancers, by inhibiting DNA replication through topoisomerase I inhibition .
- Antimalarial Effects : Quinine remains a cornerstone in malaria treatment. Its mechanism involves the disruption of the parasite's ability to digest hemoglobin .
- Antibacterial and Antifungal Properties : Many quinoline alkaloids exhibit significant antibacterial and antifungal activities, making them potential candidates for treating infections resistant to conventional antibiotics .
- Anti-inflammatory Effects : Compounds like skimmianine have shown promise in reducing inflammation by modulating cytokine levels in inflammatory pathways .
- Antinociceptive Activity : Research on quinoline alkaloids such as anhydroevoxine and choisyine has demonstrated their potential as analgesics, outperforming morphine in specific models .
Table 1: Biological Activities of Selected Quinoline Alkaloids
Alkaloid | Source | Biological Activity | Mechanism of Action |
---|---|---|---|
Quinine | Cinchona bark | Antimalarial | Disruption of hemoglobin digestion |
Camptothecin | Camptotheca acuminata | Anticancer | Inhibition of DNA topoisomerase I |
Skimmianine | Zanthoxylum species | Anti-inflammatory | Modulation of TNF-α and IL-6 levels |
Anhydroevoxine | Choisya ternata | Antinociceptive | Involvement of the opiate and nitric oxide systems |
Choisyine | Choisya ternata | Antinociceptive | Cholinergic system involvement |
Case Studies
- Camptothecin Derivatives : A quantitative structure–activity relationship (QSAR) study evaluated 76 camptothecin derivatives, revealing that specific structural modifications significantly enhance anticancer activity. The study utilized both linear and nonlinear models to predict the potency of these compounds against various cancer cell lines .
- Antinociceptive Effects : In a study examining the ethanol extract of Choisya ternata, both anhydroevoxine and choisyine were found to exhibit antinociceptive activity that was significantly higher than that of morphine at comparable doses. This suggests a potential alternative for pain management using natural products .
- Anti-inflammatory Mechanisms : Research on skimmianine indicated its ability to lower pro-inflammatory cytokines (TNF-α and IL-6) in vitro, suggesting its role in modulating inflammatory responses .
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m0/s1 |
InChI Key |
LOUPRKONTZGTKE-FOEVPDMQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Origin of Product |
United States |
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